ICI 118,551 is a synthetic compound classified as a β-adrenoceptor antagonist, specifically exhibiting high selectivity for the β2-adrenoceptor subtype. [ [], [] ] Its primary role in scientific research lies in investigating the function and pharmacology of β2-adrenoceptors in various biological systems. [ [], [], [] ] ICI 118,551 is a valuable tool for researchers to differentiate between β1- and β2-adrenoceptor mediated effects. [ [], [] ]
Synthesis Analysis
One method for synthesizing ICI 118,551 involves a reductive N-alkylation reaction. This process utilizes the des-isopropyl precursor of ICI 118,551 and reacts it with [2-11C]acetone. [ [] ] The reaction results in the formation of racemic erythro (+/-)-[11C]ICI 118,551. [ [] ] This method highlights the use of radiolabelled precursors for synthesizing ICI 118,551, which can be valuable for studies using positron emission tomography (PET).
Mechanism of Action
ICI 118,551 exerts its effects by competitively binding to β2-adrenoceptors, thereby preventing the binding of endogenous agonists like adrenaline and noradrenaline. [ [], [] ] By blocking β2-adrenoceptors, ICI 118,551 inhibits the downstream signaling pathways that are typically activated by these receptors. [ [], [], [] ] In some instances, ICI 118,551 has been observed to exhibit membrane-stabilizing activity, which might contribute to some of its effects. [ [], [] ]
a) Cardiovascular Research:
Investigating the role of β2-adrenoceptors in cardiac function: Studies have employed ICI 118,551 to examine the contribution of β2-adrenoceptors to cardiac contractility and heart rate regulation in different animal models and human tissues. [ [], [], [], [], [], [], [] ]
Characterizing β-adrenoceptor subtypes in vascular smooth muscle: Researchers have utilized ICI 118,551 to differentiate between β1- and β2-adrenoceptor mediated vasodilation in various vascular beds, including the aorta, coronary arteries, and saphenous vein. [ [], [], [], [], [] ]
Studying the influence of β2-adrenoceptors on blood pressure regulation: Experiments have used ICI 118,551 to assess the impact of β2-adrenoceptor blockade on blood pressure responses to various stimuli, including exercise, catecholamine infusions, and bradykinin administration. [ [], [], [], [], [] ]
b) Respiratory Research:
Assessing the presence and function of β1- and β2-adrenoceptors in lung tissue: ICI 118,551 has been used in studies aiming to identify the subtypes of β-adrenoceptors present in the lung parenchyma and trachea, as well as to investigate their role in bronchodilation and airway smooth muscle relaxation. [ [], [] ]
c) Endocrinology and Metabolism Research:
Evaluating the influence of β2-adrenoceptors on glucose and lactate metabolism: Researchers have employed ICI 118,551 to examine the contribution of β2-adrenoceptors to catecholamine-induced changes in blood glucose and lactate levels. [ [], [] ]
Investigating the role of β2-adrenoceptors in renin release: Studies have utilized ICI 118,551 to assess the importance of β2-adrenoceptors in regulating renin secretion during rest and exercise. [ [] ]
d) Oncology Research:
Exploring the potential of β2-adrenoceptor blockade as a therapeutic strategy for cancer: Recent studies have investigated the antitumor effects of ICI 118,551 in vitro and in vivo, focusing on its ability to inhibit tumor growth and induce apoptosis in cell lines and animal models of esophageal squamous cell carcinoma and clear cell renal cell carcinoma. [ [], [], [] ]
e) Neuroscience Research:
Elucidating the involvement of β2-adrenoceptors in memory consolidation and retrieval: ICI 118,551 has been employed to investigate the role of β2-adrenoceptors in the basolateral amygdala in modulating post-retrieval memory processes related to cocaine-conditioned place preference. [ [] ]
Future Directions
Developing novel fluorescently labeled analogs of ICI 118,551: This would allow for more precise visualization and quantification of β2-adrenoceptor dynamics in living cells and tissues. [ [] ]
Further exploring the potential therapeutic benefits of β2-adrenoceptor blockade in cancer: Expanding the research to other cancer types and investigating the mechanisms underlying the antitumor effects of ICI 118,551. [ [] ]
Related Compounds
Propranolol
Compound Description: Propranolol is a non-selective β-adrenoceptor antagonist, meaning it blocks both β1- and β2-adrenoceptors. It is used clinically to treat various cardiovascular conditions, including hypertension, angina, and arrhythmias. [, , , , , , ]
Relevance: Propranolol serves as a critical comparison point for ICI 118,551. The latter was developed to minimize cardiac side effects often seen with non-selective agents like propranolol. Studies directly compare their potency and selectivity, demonstrating ICI 118,551's reduced impact on heart rate and blood pressure. [, , ]
Isoprenaline (Isoproterenol)
Compound Description: Isoprenaline is a non-selective β-adrenoceptor agonist. It activates both β1- and β2-adrenoceptors, leading to effects such as increased heart rate, bronchodilation, and vasodilation. [, , , , , , , , , , , , ]
Relevance: Isoprenaline is frequently used in conjunction with ICI 118,551 to investigate the selectivity of β-adrenoceptor antagonists. By observing how ICI 118,551 modifies the effects of isoprenaline in different tissues, researchers can deduce the relative contributions of β1- and β2-adrenoceptors. [, , , ]
Atenolol
Compound Description: Atenolol is a β1-selective adrenoceptor antagonist. It preferentially blocks β1-adrenoceptors, making it useful for treating hypertension and other cardiovascular conditions with fewer effects on the respiratory system compared to non-selective β-blockers. [, , , , , , , ]
Relevance: Atenolol serves as a counterpoint to the β2-selectivity of ICI 118,551. Comparing their effects helps researchers dissect the roles of β1- and β2-adrenoceptors in various physiological processes. For example, studies have used atenolol and ICI 118,551 to investigate their respective impacts on heart rate, blood pressure, and smooth muscle relaxation. [, , , ]
CGP 20712A
Compound Description: CGP 20712A is a highly selective β1-adrenoceptor antagonist. Similar to atenolol, it is used to study the specific roles of β1-adrenoceptors. [, , ]
Relevance: Like atenolol, CGP 20712A aids in dissecting the specific actions mediated by β1-adrenoceptors, in contrast to the β2-selectivity of ICI 118,551. This comparison is crucial for understanding the distinct contributions of each receptor subtype. [, ]
Butoxamine
Compound Description: Butoxamine is a relatively weak and non-specific β2-adrenoceptor antagonist. It has been used in research but is not widely employed clinically due to its limited selectivity. []
Salbutamol (Albuterol)
Compound Description: Salbutamol is a short-acting β2-adrenoceptor agonist. It is commonly used as a bronchodilator to treat asthma and other respiratory conditions. [, , , , , ]
Relevance: Salbutamol helps investigate β2-adrenoceptor function and the potential for antagonism by ICI 118,551. By observing ICI 118,551's ability to block salbutamol's effects, researchers can confirm its β2-selectivity and assess its potential for treating conditions like asthma. [, , , ]
Procaterol
Compound Description: Procaterol is a selective β2-adrenoceptor agonist. It is primarily used for its bronchodilator effects. [, , , , , ]
Relevance: Procaterol, like salbutamol, aids in characterizing β2-adrenoceptor function. Its use alongside ICI 118,551 helps determine the latter's selectivity for the β2-subtype and assess its potential for modulating airway smooth muscle. [, , ]
Timolol
Compound Description: Timolol is a non-selective β-adrenoceptor antagonist. It is widely used topically to treat glaucoma, reducing intraocular pressure. []
Relevance: Timolol serves as a direct comparator for ICI 118,551 in the context of glaucoma treatment. Studies directly compare their efficacy in lowering intraocular pressure, with ICI 118,551 demonstrating greater potency and potentially fewer systemic side effects. []
Xamoterol
Compound Description: Xamoterol is a β1-adrenoceptor partial agonist. It has been investigated for treating heart failure, although its clinical use is limited. [, ]
Relevance: Xamoterol, with its unique pharmacological profile, helps disentangle the complex interplay between β-adrenoceptor subtypes and their effects on the cardiovascular system. Its use in research alongside ICI 118,551 contributes to a deeper understanding of β-adrenoceptor pharmacology. [, ]
Prenalterol
Compound Description: Prenalterol is a β1-adrenoceptor agonist. It has been studied for its potential in treating heart failure, but its clinical use is limited. [, , ]
Relevance: Similar to xamoterol, prenalterol aids in understanding β1-adrenoceptor function and its influence on cardiac contractility. By comparing the effects of prenalterol in the presence and absence of ICI 118,551, researchers can glean insights into the potential for interactions or off-target effects. [, , ]
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
TLR4 Agonist GSK1795091 is a toll-like receptor 4 (TLR4) agonist, with potential immunoadjuvant activity. Upon administration, GSK1795091 binds to and activates TLR4, thereby stimulating dendritic cells (DCs), monocytes and macrophages. This activation results in the production of pro-inflammatory cytokines, including interferon gamma (IFN-g), tumor necrosis factor-alpha (TNF-a) and the interleukins (IL), IL-1 beta, -6 and -12. This may induce a T helper cell-1 (Th1) immune response and, upon co-administration of a vaccine containing tumor-associated antigens (TAAs), activates a cytotoxic T-lymphocyte (CTL) response against tumor cells expressing those TAAs. TLR4, a member of the TLR family, plays a key role in the activation of innate immunity.
GSK1842799 is a selective S1P1 receptor agonist for multiple sclerosis. Upon phosphorylation, GSK1842799 showed subnanomole S1P1 agonist activity with >1000× selectivity over S1P3. GSK1842799 demonstrated good oral bioavailability. On the basis of the favorable in vitro ADME and in vivo PK/PD properties as well as broad toxicology evaluations, GSK1842799 was selected as a candidate for further clinical.
GSK 189254A is histamine H3 receptor antagonist for the treatment of narcolepsy. The compound may also be useful in the treatment of dementia and neuropathic pain. Histamine H3 receptor antagonists have been shown to increase the release of neurotransmitters in the brain and to enhance cognition in vivo.
Protein arginine deiminase 4 (PAD4) mediates the transformation of protein arginine into citrulline. Citrullination of proteins has normal roles in gene regulation and pathological roles in immunological and inflammatory diseases. GSK199 is a reversible inhibitor of PAD4 (IC50 = 200 nM) that binds to the low-calcium form of the enzyme and is selective for PAD4 over PAD1-3.2It is less potent than the related PAD4 inhibitor GSK484, which demonstrates an IC50 value of 50 nM. GSK199 can inhibit the citrullination of PAD4 target proteins and diminish the formation of neutrophil extracellular traps in mouse neutrophils. GSK199 is a selective PAD4 inhibitor with half-maximum inhibitory concentration (IC50) values, in the absence of calcium, of 200 nM.